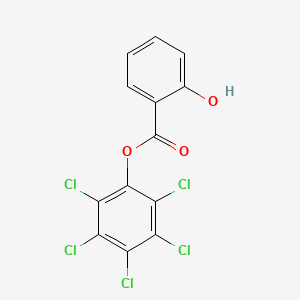
Pentachlorophenyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl salicylate is an organic compound with the molecular formula C13H5Cl5O3. It is a derivative of salicylic acid and pentachlorophenol, characterized by the presence of five chlorine atoms and a salicylate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachlorophenyl salicylate can be synthesized through the esterification of pentachlorophenol with salicylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, pentachlorophenol and salicylic acid, are mixed in the presence of a catalyst and heated to promote the esterification reaction. The resulting product is then subjected to purification steps, including distillation and crystallization, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Quinones and chlorinated phenols.
Reduction: Less chlorinated salicylates.
Substitution: Halogen-substituted salicylates.
Aplicaciones Científicas De Investigación
Pentachlorophenyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mecanismo De Acción
The mechanism of action of pentachlorophenyl salicylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: A precursor to pentachlorophenyl salicylate, known for its use in acne treatment and as an anti-inflammatory agent.
Pentachlorophenol: Another precursor, used as a pesticide and disinfectant.
Phenyl Salicylate: Similar in structure but lacks the chlorination, used in sunscreens and as a plasticizer.
Uniqueness
This compound is unique due to its combination of the salicylate group and multiple chlorine atoms, which confer distinct chemical and biological properties. Its high degree of chlorination enhances its stability and makes it effective in various applications, particularly in industrial and research settings.
Propiedades
Número CAS |
36994-69-1 |
|---|---|
Fórmula molecular |
C13H5Cl5O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C13H5Cl5O3/c14-7-8(15)10(17)12(11(18)9(7)16)21-13(20)5-3-1-2-4-6(5)19/h1-4,19H |
Clave InChI |
ZMZPNTFEPFRJHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


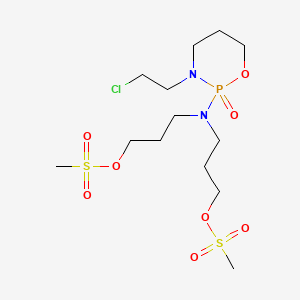
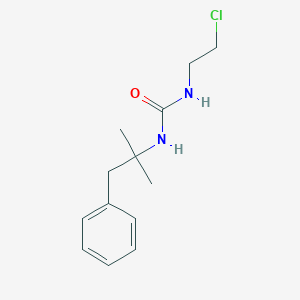

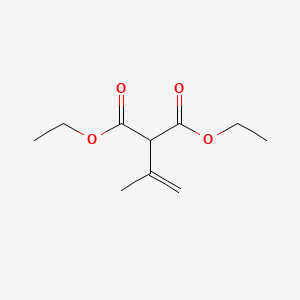
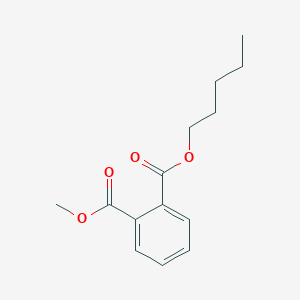
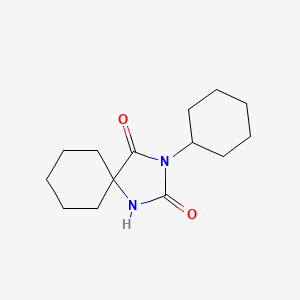
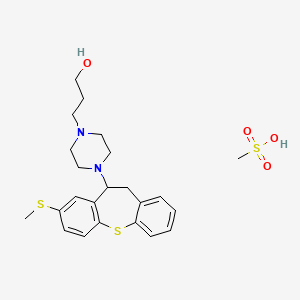
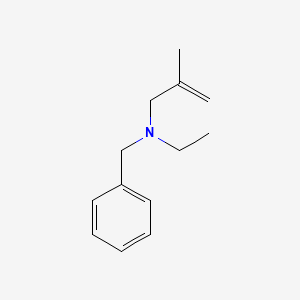
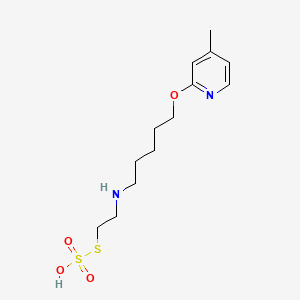
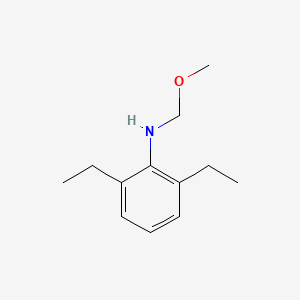
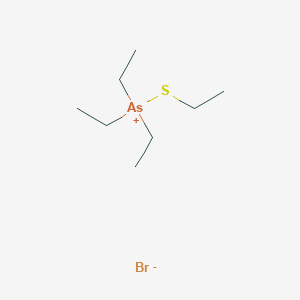
![1-[2-(Hydroxyimino)cyclohexyl]pyridin-1-ium chloride](/img/structure/B14674864.png)
![[Acetyloxy(triethyl)-lambda5-stibanyl] acetate](/img/structure/B14674872.png)

